molecular formula C17H21FN2O2S B2600201 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034587-14-7

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2600201
CAS No.: 2034587-14-7
M. Wt: 336.43
InChI Key: QFKOQELNHXHMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a useful research compound. Its molecular formula is C17H21FN2O2S and its molecular weight is 336.43. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Neuroprotective Properties

The synthesis and evaluation of urea derivatives, including those related to 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, have demonstrated promising antioxidant activities. These compounds have been studied for their potential as neuroprotective agents due to their ability to penetrate the blood-brain barrier effectively. Urea derivatives linked with 4-fluoro groups have shown significant antioxidant activity, suggesting their potential role in neuroprotection and as central nervous system active agents (Umapriya Kollu et al., 2021).

Protease Sensing and Molecular Imaging

The compound has been explored for its utility in designing protease-sensitive fluorogenic probes. These probes are capable of detecting enzyme activity through an enzyme-initiated domino reaction, indicating potential applications in molecular imaging and diagnostics. The versatility of urea-based fluorophores in responding to specific protease activities underlines their importance in biomedical research and the development of diagnostic tools (Jean-Alexandre Richard et al., 2008).

Drug Synthesis and Pharmacokinetics

Research has also focused on the synthesis of stable isotopically labeled versions of urea derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. Such studies are crucial for understanding the pharmacokinetics, including drug absorption and distribution, of urea-based compounds. This research demonstrates the compound's relevance in the development and analytical evaluation of pharmaceuticals (D. Liang et al., 2020).

Enzyme Inhibition and Antibacterial Activity

Urea derivatives have been investigated for their antibacterial properties and ability to inhibit essential bacterial enzymes, such as FabH, a key enzyme in fatty acid synthesis. These compounds exhibit potent inhibitory activities against various bacterial strains, highlighting their potential as antibacterial agents and in the development of new antibiotics (Zi‐Lin Li et al., 2011).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S/c18-15-5-3-13(4-6-15)12-20-17(22)19-9-7-14(8-10-21)16-2-1-11-23-16/h1-6,11,14,21H,7-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKOQELNHXHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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